2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both pyrazole and benzimidazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both pyrazole and benzimidazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable benzimidazole derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Agrochemistry: The compound is studied for its use as a pesticide or herbicide.
Materials Science: It is explored for its potential in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole moiety but lacks the benzimidazole ring.
1-Methylbenzimidazole: Contains the benzimidazole ring but lacks the pyrazole moiety.
Pyrazolo[1,5-a]pyrimidines: Similar in structure but with a fused ring system.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole is unique due to the combination of pyrazole and benzimidazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-8-10(2)17(15-9)13-14-11-6-4-5-7-12(11)16(13)3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQGBYRPHTIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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